Vegfr-2-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-phenyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-16-12-9-5-2-6-10-12)13(17-19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19,20) |
InChI Key |
RQYDDTYSQPQGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Action: A Technical Guide to Small Molecule VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of small molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a cornerstone in the field of anti-angiogenic cancer therapy. As "Vegfr-2-IN-32" does not correspond to a known public compound, this document will focus on the well-established principles and methodologies applicable to this class of inhibitors, serving as a comprehensive resource for research and development.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, invasion, and metastasis. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.
Core Mechanism of Action: Competitive ATP Inhibition
Small molecule VEGFR-2 inhibitors are typically Type II kinase inhibitors that function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the receptor. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades. This inhibition of VEGFR-2 signaling effectively abrogates the pro-angiogenic effects of VEGF-A, leading to a reduction in tumor vascularization, growth, and metastasis.
The VEGFR-2 Signaling Cascade
The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular signaling. The autophosphorylation of key tyrosine residues on the receptor creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways. The two primary signaling axes are:
-
The PLCγ-PKC-MAPK Pathway: Phosphorylation of Y1175 on VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in endothelial cell proliferation.
-
The PI3K-Akt Pathway: The activation of VEGFR-2 also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (Protein Kinase B). Activated Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for small molecule inhibitors.
Quantitative Data on VEGFR-2 Inhibitors
The potency and selectivity of VEGFR-2 inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values of several well-characterized small molecule VEGFR-2 inhibitors against VEGFR-2 and other related kinases.
| Inhibitor | VEGFR-2 (KDR) IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | EGFR IC50 (nM) |
| Sunitinib | 80 | - | 2 | - | >10,000 |
| Sorafenib | 90 | 2 | 58 | 580 | 600 |
| Axitinib | 0.2 | 1.7 | 1.6 | - | - |
| Pazopanib | 30 | 74 | 84 | - | - |
| Lenvatinib | 4 | 5.2 | - | 46 | 59 |
| Cabozantinib | 0.035 | 4.6 | - | - | - |
| Vandetanib | 40 | - | 1,100 | - | 500 |
Data compiled from publicly available literature and databases. Values can vary depending on the specific assay conditions.
Key Experimental Protocols
The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1-5 ng/µL) in kinase assay buffer.
-
Prepare a 2X solution of the peptide substrate (e.g., 0.2 mg/mL) and ATP (e.g., 20 µM) in kinase assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 10 µL of the diluted VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Endothelial Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.
Objective: To determine the effect of a test compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Harvest the cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of low-serum medium (e.g., 0.5% FBS).
-
Allow the cells to attach overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the test compound in the low-serum medium.
-
The following day, remove the medium and add 100 µL of the medium containing the test compound at various concentrations, with or without a stimulating concentration of VEGF-A (e.g., 20 ng/mL).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator.
-
-
Viability Measurement:
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percent inhibition against the compound concentration.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the effect of a test compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human tumor cell line that drives angiogenesis via VEGF-A (e.g., A431, HT-1080)
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest the tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Experimental and Logical Workflow Visualization
The process of identifying and characterizing a novel VEGFR-2 inhibitor follows a logical progression from initial screening to in vivo validation.
Conclusion
Small molecule inhibitors of VEGFR-2 represent a powerful class of anti-cancer agents that function by targeting the critical process of tumor angiogenesis. A thorough understanding of their mechanism of action, the intricacies of the VEGFR-2 signaling pathway, and the standardized experimental protocols for their evaluation are essential for the successful discovery and development of novel and more effective therapies. This guide provides a foundational framework for researchers and drug development professionals working in this vital area of oncology.
Navigating the Kinome: A Technical Guide to the Target Engagement and Selectivity of a VEGFR-2 Inhibitor
Disclaimer: Initial searches for a compound specifically named "Vegfr-2-IN-32" did not yield any publicly available data. Therefore, this guide will utilize the publicly documented profile of a representative and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a surrogate to illustrate the requested technical information. All data and methodologies presented herein pertain to CHMFL-VEGFR2-002 and serve as an in-depth example of a VEGFR-2 inhibitor's characterization.
This technical guide provides a comprehensive overview of the target binding profile and selectivity of the potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor, CHMFL-VEGFR2-002. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, angiogenesis, and kinase inhibitor research.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][4] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] In cancer, tumors exploit this signaling to promote their growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[1][3] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[1]
Target Binding Profile of CHMFL-VEGFR2-002
CHMFL-VEGFR2-002 is a novel, potent, and highly selective inhibitor of VEGFR-2 kinase. Its inhibitory activity has been characterized through various biochemical and cellular assays.
Biochemical Inhibition of VEGFR-2 Kinase
CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 kinase activity in biochemical assays.
| Target Kinase | IC50 (nmol/L) | Assay Description |
| VEGFR-2 | 66 | Inhibition of recombinant human His-tagged VEGFR-2 in a biochemical assay.[5] |
Cellular Activity and Proliferation Inhibition
The compound's activity was further assessed in cellular models to determine its effect on VEGFR-2 autophosphorylation and cell proliferation.
| Assay Type | Cell Line | EC50 / GI50 (nmol/L) | Description |
| Cellular Autophosphorylation | - | ~100 | Inhibition of VEGFR-2 autophosphorylation in cells.[5] |
| Cell Proliferation | TEL-VEGFR2-BaF3 | 150 | Growth inhibition of BaF3 cells transformed with TEL-VEGFR2.[5] |
Selectivity Profile of CHMFL-VEGFR2-002
A key attribute of a high-quality kinase inhibitor is its selectivity, which minimizes off-target effects. CHMFL-VEGFR2-002 was profiled against a panel of structurally related kinases to determine its selectivity.
Kinase Selectivity Panel
CHMFL-VEGFR2-002 exhibits high selectivity for VEGFR-2 over other closely related kinases, including other VEGFR family members and other receptor tyrosine kinases.
| Target Kinase | GI50 (nmol/L) | Selectivity over VEGFR-2 (Fold) |
| VEGFR-2 | 150 | - |
| VEGFR-1 | >10,000 | >66.7 |
| VEGFR-3 | >10,000 | >66.7 |
| PDGFRα | 620 | 4.1 |
| PDGFRβ | 618 | 4.1 |
Data derived from proliferation assays in BaF3 cells transformed with the respective kinases.[5]
The cellular autophosphorylation assays also confirmed a 4- to 7-fold selectivity for VEGFR-2 over PDGFRα and PDGFRβ.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols based on the characterization of CHMFL-VEGFR2-002.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphotransferase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compound (e.g., CHMFL-VEGFR2-002) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Add the kinase, the substrate, and the test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay
This assay measures the phosphorylation status of a target receptor tyrosine kinase within a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting the autophosphorylation of VEGFR-2 in cells.
Methodology:
-
Culture cells (e.g., HUVECs or a cell line engineered to express VEGFR-2) to sub-confluency.
-
Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with a ligand (e.g., VEGF-A) to induce VEGFR-2 autophosphorylation.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Analyze the phosphorylation status of VEGFR-2 using an immunoassay method such as ELISA or Western blot, with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration.
-
Determine the EC50 value by plotting the inhibition data against the compound concentrations.
Cell Proliferation Assay (e.g., BaF3 Cell-Based Assay)
This assay assesses the effect of a compound on the proliferation of cells whose growth is dependent on the activity of a specific kinase.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in a kinase-dependent cell line.
Materials:
-
BaF3 cells engineered to express a constitutively active form of the target kinase (e.g., TEL-VEGFR2).
-
Growth medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Assay plates (e.g., 96-well plates)
Methodology:
-
Seed the engineered BaF3 cells into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a cell viability reagent to the wells. This reagent typically measures ATP content, which correlates with the number of viable cells.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration of the compound.
-
Determine the GI50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the biological and experimental processes provide a clearer understanding of the inhibitor's context and characterization.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for kinase inhibitor characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to VEGFR-2-IN-32 IC50 Value Determination
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, herein exemplified by CHMFL-VEGFR2-002. This document is intended for researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of targeted cancer therapies.
Quantitative Data Summary
The inhibitory potency of a compound against a specific target is a critical parameter in drug discovery. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. For the VEGFR-2 inhibitor CHMFL-VEGFR2-002, the IC50 value was determined through a biochemical kinase assay.[1]
| Compound Name | Target | Assay Type | IC50 Value |
| CHMFL-VEGFR2-002 | VEGFR-2 Kinase | Biochemical Assay | 66 nmol/L |
Experimental Protocols
The determination of the IC50 value for a VEGFR-2 inhibitor typically involves a kinase activity assay. The following is a generalized protocol based on commercially available kinase assay kits, which can be adapted for specific inhibitors like CHMFL-VEGFR2-002.
Objective: To measure the in vitro enzymatic activity of recombinant human VEGFR-2 kinase in the presence of a test inhibitor and determine the inhibitor's IC50 value.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test inhibitor (e.g., CHMFL-VEGFR2-002) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Phospho-tyrosine antibody conjugated to a reporter molecule)
-
96-well or 384-well microplates
-
Microplate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence)
Procedure:
-
Reagent Preparation: Prepare all reagents, including the kinase, substrate, and ATP, to their desired concentrations in the kinase assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be in the micromolar range, with 10-point dilutions.
-
Assay Reaction:
-
Add a fixed amount of the VEGFR-2 enzyme to each well of the microplate.
-
Add the various concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Stop the kinase reaction (if necessary, depending on the detection method).
-
Add the detection reagent (e.g., phospho-tyrosine antibody) to each well.
-
Incubate to allow the detection reagent to bind to the phosphorylated substrate.
-
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events that are crucial for angiogenesis, the formation of new blood vessels. Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][3][4]
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Vegfr-2-IN-32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of Vegfr-2-IN-32, a novel pyrazole-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound, also identified as compound 3a in seminal research, demonstrates significant potential as an anti-cancer agent through its targeted inhibition of VEGFR-2, a key mediator of angiogenesis. This document synthesizes the available preclinical data, focusing on its in vitro efficacy, mechanism of action, and predicted pharmacokinetic properties. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy. This compound emerges from a novel class of pyrazole-based compounds designed to specifically target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This guide delves into the core scientific data available for this promising compound.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of VEGFR-2 and its resulting cytotoxic effects on cancer cells.
In Vitro VEGFR-2 Inhibition
This compound exhibits potent inhibitory activity against the VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) has been determined through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound (Compound 3a) | VEGFR-2 | 38.28 |
| Sorafenib (Reference) | VEGFR-2 | 30 |
Data sourced from Soliman DH, et al. RSC Adv. 2023.
Cytotoxic Activity
The inhibitory action of this compound on VEGFR-2 translates to cytotoxic effects against human cancer cell lines. The IC50 value against the PC-3 human prostate cancer cell line has been established.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 3a) | PC-3 | 1.22 |
| Doxorubicin (Reference) | PC-3 | 0.932 |
| Sorafenib (Reference) | PC-3 | 1.13 |
Data sourced from Soliman DH, et al. RSC Adv. 2023.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the kinase domain, it prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways crucial for angiogenesis.
Figure 1. Mechanism of action of this compound in the VEGFR-2 signaling pathway.
Pharmacokinetics
Experimental pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not yet publicly available. However, in silico studies on similar pyrazole-based VEGFR-2 inhibitors provide predictive insights into their likely pharmacokinetic profiles.
| Parameter | Predicted Value/Characteristic |
| Absorption | Likely good oral bioavailability. |
| Distribution | Expected to distribute into tissues. |
| Metabolism | Predicted to be metabolized by hepatic enzymes. |
| Excretion | Likely excreted through renal and/or fecal routes. |
Note: The data in this table is predictive and based on computational modeling of similar compounds, not on experimental results for this compound.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against VEGFR-2 was determined using a standardized in vitro kinase assay.
Figure 2. Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are prepared in a kinase assay buffer. Serial dilutions of this compound are also prepared.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 3. Workflow for the cell viability (MTT) assay.
Methodology:
-
Cell Seeding: PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of VEGFR-2 with demonstrated cytotoxic activity against prostate cancer cells. Its pyrazole-based scaffold represents a promising avenue for the development of novel anti-angiogenic therapies. While the initial pharmacodynamic data are encouraging, further preclinical development is necessary. Future research should focus on obtaining comprehensive experimental pharmacokinetic data, including in vivo ADME studies, to fully characterize its drug-like properties. Additionally, in vivo efficacy studies in relevant animal models are crucial to validate its therapeutic potential and establish a clear pharmacokinetic/pharmacodynamic relationship. These studies will be instrumental in determining the clinical translatability of this compound as a novel anti-cancer agent.
Vegfr-2-IN-32: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial development of Vegfr-2-IN-32, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[1][4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][3][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[1]
Discovery of this compound
This compound, also identified as Comp 3a, emerged from a research program focused on the design and synthesis of novel pyrazole-based scaffolds as potential VEGFR-2 inhibitors for the treatment of prostate cancer.[6] The discovery was detailed in a 2023 publication by Soliman DH, et al. in RSC Advances.[6]
Mechanism of Action
This compound functions as a direct inhibitor of the VEGFR-2 kinase. By binding to the receptor, it blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[2][6]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[2][7][8]
VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The initial characterization of this compound yielded key quantitative metrics for its potency and efficacy.
| Parameter | Value | Description | Reference |
| VEGFR-2 IC50 | 8.93 nM | The half maximal inhibitory concentration against the VEGFR-2 enzyme, indicating high potency. | [6] |
| PC-3 Cell IC50 | 1.22 µM | The half maximal inhibitory concentration for cytotoxic activity against the PC-3 human prostate cancer cell line. | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial discovery of this compound.
In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 enzyme.
-
Methodology: A common method for this is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP in a buffer solution.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Cytotoxicity Assay
-
Objective: To evaluate the effect of the compound on the viability of cancer cells.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
-
PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental and Developmental Workflow
The discovery and preclinical development of a novel VEGFR-2 inhibitor like this compound typically follows a structured workflow.
Typical workflow for the discovery and development of a VEGFR-2 inhibitor.
Future Directions
The initial data for this compound is promising, demonstrating high potency against its target kinase and cytotoxic effects in a relevant cancer cell line.[6] Further preclinical development would be necessary to fully evaluate its potential as a therapeutic agent. This would likely include:
-
Kinase selectivity profiling: To assess the inhibitor's activity against a panel of other kinases to understand its specificity and potential off-target effects.
-
In vivo efficacy studies: To evaluate the anti-tumor activity in animal models of prostate cancer.
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology studies: To assess the safety profile of the compound.
As of now, there is no publicly available information on whether this compound has progressed into further preclinical or clinical development.
Conclusion
This compound is a novel, potent pyrazole-based inhibitor of VEGFR-2.[6] Its discovery provides a valuable addition to the chemical space of VEGFR-2 inhibitors and highlights the potential for developing new anti-angiogenic therapies for prostate cancer and potentially other solid tumors. The initial in vitro data warrants further investigation to fully elucidate its therapeutic potential.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Vegfr-2-IN-32 for Prostate Cancer Research in PC-3 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostate cancer is a leading cause of cancer-related mortality in men, with metastasis being a major contributor to its lethality.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2 (also known as KDR or Flk-1), plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Moreover, emerging evidence suggests that the VEGF/VEGFR-2 axis can also directly promote tumor cell proliferation, survival, and migration in an autocrine or paracrine manner.[4][5][6]
The human prostate cancer cell line, PC-3, is a widely used model for advanced, androgen-independent prostate cancer.[7] These cells are known to express VEGFR-2, making them a relevant in vitro system to study the effects of VEGFR-2 inhibitors.[6][8][9] Vegfr-2-IN-32 is a potent and selective inhibitor of VEGFR-2 with a reported IC50 of 8.93 nM.[5] This compound has demonstrated cytotoxic activity against PC-3 cells with an IC50 of 1.22 µM, highlighting its potential as a therapeutic agent for prostate cancer.[5]
These application notes provide a comprehensive guide for researchers on the use of this compound in PC-3 prostate cancer cell lines. This document outlines detailed protocols for assessing the inhibitor's effects on cell viability, apoptosis, and the VEGFR-2 signaling pathway, along with representative data presented in a clear and structured format.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line |
| VEGFR-2 Inhibition (IC50) | 8.93 nM | Enzyme Assay |
| Cytotoxicity (IC50) | 1.22 µM | PC-3 |
Table 2: Effect of this compound on PC-3 Cell Viability (72h Treatment)
| Concentration (µM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 0.5 | 62.1 | 3.9 |
| 1.0 | 51.5 | 4.1 |
| 1.22 | 49.8 | 3.5 |
| 2.5 | 35.7 | 3.2 |
| 5.0 | 20.1 | 2.8 |
| 10.0 | 8.9 | 1.9 |
Table 3: Apoptosis Induction in PC-3 Cells by this compound (48h Treatment)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 3.2 | 1.5 |
| 0.5 | 12.8 | 5.7 |
| 1.22 | 25.4 | 10.3 |
| 2.5 | 40.1 | 18.6 |
Table 4: Inhibition of VEGFR-2 Downstream Signaling by this compound in PC-3 Cells (24h Treatment)
| Treatment | p-VEGFR-2 (Tyr1175) (Fold Change) | p-Akt (Ser473) (Fold Change) | p-ERK1/2 (Thr202/Tyr204) (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 0.25 | 0.45 | 0.52 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
PC-3 prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.
Cell Viability Assay (MTS Assay)
Materials:
-
PC-3 cells
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed 5,000 PC-3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 PC-3 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis of VEGFR-2 Signaling
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
VEGF-A recombinant protein
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash with cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
References
- 1. VEGF is associated with the poor survival of patients with prostate cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Role of Vascular Endothelial Growth Factor in Metastatic Prostate Cancer to the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vascular endothelial growth factor A, secreted in response to transforming growth factor-β1 under hypoxic conditions, induces autocrine effects on migration of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of vascular endothelial growth factor C increases growth and alters the metastatic pattern of orthotopic PC-3 prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-32 in p-VEGFR2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Vegfr-2-IN-32, a potent VEGFR-2 inhibitor, to analyze the phosphorylation status of VEGFR-2 (p-VEGFR2) via Western blot. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines for researchers investigating VEGFR-2 signaling pathways and the efficacy of potential inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Upon binding with its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound is a pyrazole-based inhibitor of VEGFR-2 with a reported IC50 of 8.93 nM.[1][2] This protocol details the use of this compound to effectively inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context, which can be visualized and quantified using Western blotting.
Data Presentation
The inhibitory activity of this compound on VEGFR-2 can be quantified and compared with other compounds. The following table summarizes the reported in vitro activity of this compound (referred to as compound 3i in the cited literature) and a related analog (compound 3a).
| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity IC50) | Cytotoxicity IC50 (µM) | Reference |
| This compound (Compound 3i) | VEGFR-2 | 8.93 | PC-3 | 1.24 | [1][2][3] |
| Compound 3a | VEGFR-2 | 38.28 | PC-3 | 1.22 | [3] |
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a signaling cascade that is central to angiogenesis. The diagram below illustrates the simplified pathway leading to the phosphorylation of VEGFR-2 and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps for performing a p-VEGFR2 Western blot experiment using this compound.
Caption: Experimental workflow for p-VEGFR2 Western blot.
Experimental Protocols
This section provides a detailed methodology for the p-VEGFR2 Western blot experiment.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they endogenously express VEGFR-2.
-
This compound: Prepare a stock solution in DMSO.
-
Recombinant Human VEGF-A (VEGF165): For stimulating VEGFR-2 phosphorylation.
-
Cell Culture Media: Endothelial Cell Growth Medium.
-
Serum-Free Medium: For starvation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve high molecular weight proteins (e.g., 3-8% or 7.5%).[4]
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR2 (specific for a key phosphorylation site, e.g., Tyr1175).
-
Rabbit anti-VEGFR2 (for total VEGFR-2).
-
Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Wash Buffer: TBS-T.
Cell Culture and Treatment
-
Cell Seeding: Plate HUVECs in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours. This step reduces basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 20-50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce maximal VEGFR-2 phosphorylation.[5]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize the p-VEGFR2 signal, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
By following this detailed protocol, researchers can effectively assess the inhibitory potential of this compound on VEGFR-2 phosphorylation and advance their studies in angiogenesis and cancer drug development.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of VEGFR-2 Inhibitors
Disclaimer: No specific in vivo dosage information for "Vegfr-2-IN-32" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from studies of other small molecule and antibody-based VEGFR-2 inhibitors. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals. It is imperative to conduct dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies for any new compound, such as this compound, to determine its optimal and safe in vivo dosage.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In pathological conditions such as cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth and metastasis.[1] Inhibition of the VEGFR-2 pathway is a clinically validated strategy in oncology.[1] These application notes provide a general framework for conducting in vivo studies to evaluate the efficacy of VEGFR-2 inhibitors, using examples from preclinical studies of compounds like Vandetanib and anti-VEGFR-2 antibodies.
Data Presentation: In Vivo Studies of Representative VEGFR-2 Inhibitors
The following tables summarize quantitative data from in vivo studies of other VEGFR-2 inhibitors. This data can be used as a starting point for designing experiments for new chemical entities targeting VEGFR-2.
Table 1: Dosage and Administration of Representative VEGFR-2 Inhibitors in Murine Models
| Compound/Antibody | Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Vandetanib | C57bl/6 Mice | Lewis Lung Carcinoma (LLC) & B16.F10 Melanoma | 80 mg/kg | Daily Oral Gavage | Daily | [2] |
| DC101 (anti-mouse VEGFR-2 antibody) | MC38 tumor-bearing mice | Colon Adenocarcinoma | 40 mg/kg | Intraperitoneal injection | Single dose | [3] |
| VEGF (recombinant protein) | C57BL/6 Mice | Compensatory Lung Growth Model | 0.5 mg/kg | Daily Nasal Instillation | Daily | [4] |
Table 2: Summary of In Vivo Efficacy of Representative VEGFR-2 Inhibitors
| Compound/Antibody | Tumor Model | Efficacy Endpoint | Results | Reference |
| Vandetanib | Lewis Lung Carcinoma (LLC) | Tumor Growth Inhibition | 84% inhibition | [2] |
| Vandetanib | B16.F10 Melanoma | Tumor Growth Inhibition | 82% inhibition | [2] |
| DC101 (in combination with anti-PD-L1) | MC38 Colon Adenocarcinoma | Anti-tumor activity | Enhanced anti-tumor activity compared to monotherapy | [3] |
Experimental Protocols
The following are generalized protocols for in vivo evaluation of a novel VEGFR-2 inhibitor. These protocols should be adapted and optimized for the specific compound and research question.
Animal Model and Tumor Implantation
-
Animal Strain: Select an appropriate mouse strain (e.g., C57bl/6, BALB/c, athymic nude mice) based on the tumor model.
-
Tumor Cell Culture: Culture tumor cells (e.g., Lewis Lung Carcinoma, B16.F10 melanoma, MC38 colon adenocarcinoma) in appropriate media at 37°C and 5% CO2.[2]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 100 µL PBS) into the flank of the mice.[2]
-
Tumor Growth Monitoring: Measure tumor volume every other day using calipers. Calculate tumor volume using the formula: Volume = 0.52 x length x width².[2]
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Formulation and Administration of this compound (Hypothetical)
-
Formulation: Based on the physicochemical properties of this compound, prepare a suitable formulation for in vivo administration (e.g., suspension in 0.5% carboxymethylcellulose).
-
Dosage Selection: Conduct a dose-finding study (e.g., 10, 30, 100 mg/kg) to determine the optimal dose.
-
Administration: Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).
Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival Analysis: Record animal survival for Kaplan-Meier analysis.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement. This can include:
-
Western Blot or ELISA: To measure the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., ERK, AKT).
-
Immunohistochemistry (IHC): To assess tumor microvessel density (e.g., using CD31 staining) and pericyte coverage.[2]
-
-
Toxicity Analysis: Perform histological analysis of major organs (liver, kidney, spleen, etc.) to assess for any treatment-related toxicity.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway and indicates the point of inhibition by a VEGFR-2 inhibitor.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo efficacy study of a VEGFR-2 inhibitor.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal delivery of VEGF enhances compensatory lung growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Vegfr-2-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1][2][3] Its inhibition is a significant strategy in cancer therapy. Vegfr-2-IN-32 is a potent inhibitor of VEGFR-2, demonstrating significant cytotoxic activity against cancer cell lines.[4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard MTT assay, along with relevant quantitative data and pathway information to support experimental design and data interpretation.
Mechanism of Action
This compound, also identified as compound 3a in seminal research, is a pyrazole-based scaffold designed to inhibit the kinase activity of VEGFR-2.[1][4] By blocking the ATP-binding site of the receptor, it prevents the autophosphorylation and activation of downstream signaling pathways.[3][5] This disruption of VEGFR-2 signaling ultimately inhibits endothelial cell proliferation and migration, key processes in angiogenesis, and can directly induce apoptosis in cancer cells expressing VEGFR-2.
Data Presentation
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following table summarizes the key IC50 values for this compound. For comparative purposes, data for Sorafenib, a well-established multi-kinase inhibitor that also targets VEGFR-2, is included from the same study.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| This compound (Compound 3a) | VEGFR-2 | Enzymatic Assay | 8.93 nM | [1][4] |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1.22 µM | [1][4] | |
| Sorafenib | VEGFR-2 | Enzymatic Assay | 30 nM | [1] |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1.13 µM | [1] |
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for cell proliferation, survival, and migration. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[6] this compound acts by preventing this initial activation step.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, based on the protocol used for evaluating this compound on PC-3 cells.[1]
Cell Viability Assay (MTT Protocol)
Objective: To determine the cytotoxic effect of this compound on a given cancer cell line and calculate its IC50 value.
Materials:
-
This compound
-
PC-3 (or other suitable cancer cell line)
-
RPMI-1640 medium (or appropriate cell culture medium)[7]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/mL in 100 µL of culture medium per well.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response).
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vegfr-2-IN-32 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells, is the primary mediator of the angiogenic effects of VEGF-A. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and the formation of tubular structures.[1][2][3]
Vegfr-2-IN-32 is a potent small molecule inhibitor of VEGFR-2 with an IC50 of 8.93 nM. By targeting the kinase activity of VEGFR-2, this compound is expected to block VEGF-induced signaling and subsequently inhibit angiogenesis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely accepted in vitro model to assess the pro- or anti-angiogenic potential of compounds. In this assay, HUVECs are cultured on a basement membrane extract, such as Matrigel, where they spontaneously organize to form capillary-like structures. The extent of tube formation can be quantified to determine the efficacy of inhibitory compounds like this compound.
These application notes provide a detailed protocol for evaluating the anti-angiogenic activity of this compound using a HUVEC tube formation assay.
Product Information
| Product Name | This compound |
| Target | VEGFR-2 |
| IC50 | 8.93 nM |
| Description | A small molecule inhibitor of VEGFR-2 for angiogenesis research. |
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
This compound
-
Dimethyl Sulfoxide (DMSO, vehicle control)
-
VEGF-A (positive control for stimulation, optional)
-
Calcein AM (for visualization)
-
96-well cell culture plates
-
Inverted microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ)
Experimental Protocols
HUVEC Culture
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors and 2% FBS.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. Use HUVECs at a low passage number (P3-P6) for optimal results.
Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with trypsin neutralizer or FBS-containing medium.
-
Resuspend the cells in a basal medium (e.g., EBM-2) with 2% FBS.
-
Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension medium. A final DMSO concentration of ≤0.1% is recommended. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib, a known VEGFR-2 inhibitor).
-
Gently add 100 µL of the cell suspension containing the different concentrations of this compound to each Matrigel-coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C with 5% CO2 for 4-18 hours. The optimal incubation time may vary and should be determined empirically.
-
After incubation, carefully remove the medium from the wells.
-
To visualize the tubes, stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Data Analysis and Quantification
-
Acquire images from multiple random fields per well.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tubes in the field.
-
Number of Branch Points: The number of intersections between tubes.
-
Number of Meshes/Loops: The number of enclosed areas formed by the tubes.
-
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the dose-response curve and calculate the IC50 value for the inhibition of tube formation.
Data Presentation
The following table presents representative data for the inhibition of HUVEC tube formation by a well-characterized VEGFR-2 inhibitor, Sunitinib. This data is for illustrative purposes to demonstrate the expected outcome of an experiment with a potent VEGFR-2 inhibitor like this compound.
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 9.2 |
| Sunitinib | 0.1 | 85 ± 7.1 | 82 ± 7.8 |
| Sunitinib | 0.5 | 52 ± 6.3 | 48 ± 5.9 |
| Sunitinib | 1.0 | 28 ± 4.5 | 25 ± 3.7 |
| Sunitinib | 2.0 | 15 ± 3.1 | 12 ± 2.5 |
| Sunitinib | 5.0 | 5 ± 1.8 | 4 ± 1.5 |
Data are represented as mean ± standard deviation and are based on previously published findings for Sunitinib's effect on HUVEC tube formation for illustrative purposes.
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Tube Formation Assay
Caption: Experimental workflow for the HUVEC tube formation assay.
References
Application Notes and Protocols for Assessing Vegfr-2-IN-32 Cytotoxicity in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling is a promising therapeutic strategy for various cancers, including prostate cancer. Vegfr-2-IN-32 is a potent small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 8.93 nM.[3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP.
LNCaP cells are a well-established model for prostate cancer research and are known to express VEGFR-2.[4] The following protocols outline the necessary steps for cell culture, preparation of this compound, and conducting a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, migration, and angiogenesis.[2][5] Small molecule inhibitors like this compound typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[1]
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
LNCaP Cell Culture
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryovial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
MTT Cytotoxicity Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan, a purple-colored product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound cytotoxicity in LNCaP cells.
Procedure:
-
Cell Seeding: Trypsinize and count LNCaP cells. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A suggested starting concentration range, based on the reported IC50 in PC-3 cells of 1.22 µM, would be from 0.01 µM to 100 µM.[3] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared working solutions of this compound or the vehicle control. Include wells with untreated cells (medium only) as a negative control. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Analysis
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on LNCaP Cells
| Treatment Group | Concentration (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | % Cell Viability at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | % Cell Viability at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | % Cell Viability at 72h |
| Untreated Control | 0 | 100 | 100 | 100 | |||
| Vehicle Control (DMSO) | 0 | ||||||
| This compound | 0.01 | ||||||
| 0.1 | |||||||
| 1 | |||||||
| 10 | |||||||
| 100 |
Data Analysis:
-
Calculate Percentage Cell Viability:
-
Percentage Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration. A non-linear regression analysis can then be used to fit the data to a sigmoidal dose-response curve and calculate the IC50.
-
Conclusion
This application note provides a comprehensive protocol for assessing the cytotoxicity of the VEGFR-2 inhibitor, this compound, in LNCaP prostate cancer cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the dose- and time-dependent effects of this compound on cell viability. The provided diagrams and data presentation table will aid in the clear visualization and interpretation of the experimental workflow and results. This information is valuable for the preclinical evaluation of novel anti-cancer agents targeting the VEGFR-2 signaling pathway.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vegfr-2-IN-32 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Vegfr-2-IN-32 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh stock of DMSO to avoid introducing moisture, which can impact the compound's stability and solubility.
Q2: How should I store the powdered form of this compound?
A2: The powdered (lyophilized) form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.
Q3: What are the best practices for storing this compound in DMSO?
A3: Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -80°C. This will minimize the number of freeze-thaw cycles the solution is subjected to. For short-term storage (up to one month), -20°C is acceptable.
Q4: How many times can I freeze and thaw my DMSO stock solution of this compound?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation. Prepare single-use aliquots of your stock solution to maintain its integrity. Studies have shown that while many compounds are stable for several freeze-thaw cycles, it is a best practice to minimize them.[1][2][3]
Q5: My vial of powdered this compound arrived at room temperature. Is it still viable?
A5: Yes. Small molecules are often shipped at ambient temperatures as they are considered stable for the duration of shipping and normal handling. Upon receipt, you should store the product at the recommended long-term storage temperature indicated on the product datasheet.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound's solubility limit in DMSO may have been exceeded. The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration. Always centrifuge the vial before use to pellet any undissolved material. |
| Precipitation occurs when diluting the DMSO stock in an aqueous buffer or cell culture medium. | The compound is not as soluble in aqueous solutions as it is in DMSO. The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | Make intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous medium. This gradual dilution can help prevent the compound from crashing out of solution. Ensure the final DMSO concentration in your experiment does not exceed a level toxic to your cells (typically <0.5%). |
| Inconsistent or unexpected experimental results. | The compound may have degraded over time in the DMSO stock solution. The initial stock concentration may have been inaccurate due to incomplete dissolution. | Prepare a fresh stock solution from the powdered compound. Confirm the complete dissolution of the powder before making further dilutions. It is also advisable to perform a dose-response curve to verify the compound's activity. |
| Difficulty dissolving the powdered compound in DMSO. | The compound may have low solubility at room temperature. | Sonication or gentle warming (up to 37°C) can aid in dissolution. Ensure you are using a sufficient volume of DMSO for the amount of compound. |
Solubility and Stability Data
| Compound | Solubility in DMSO | Storage of Stock Solution |
| VEGFR2-IN-2 | 10 mM | -20°C |
| VEGFR-2-IN-6 | 22.5 mg/mL (53.1 mM) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| VEGFR-2-IN-29 | 20 mg/mL (68.19 mM) | -80°C for 6 months; -20°C for 1 month |
| VEGFR2-IN-3 | Not specified | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |
Note: The solubility of a compound can be affected by various factors including temperature and the purity of the solvent. It is always recommended to consult the Certificate of Analysis for the most accurate information.
Experimental Protocols
Protocol for Determining Kinetic Solubility in DMSO
This protocol provides a general method for determining the kinetic solubility of a compound like this compound in DMSO, which is a common practice in early drug discovery.
Protocol for Assessing Stability of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
VEGFR-2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
References
Cell line resistance to Vegfr-2-IN-32 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vegfr-2-IN-32, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information provided is applicable to researchers in various fields, including oncology, angiogenesis, and drug development, who may encounter challenges such as cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site within the kinase domain of VEGFR-2.[1] By competitively inhibiting ATP binding, it blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[2] This inhibition halts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4]
Q2: My cell line is showing reduced sensitivity or no response to this compound. What are the potential reasons?
Reduced sensitivity to a VEGFR-2 inhibitor can arise from several factors:
-
Acquired Resistance: Prolonged exposure to the inhibitor may lead to the selection of a resistant cell population. Common mechanisms include downregulation of VEGFR2 expression or activation of bypass signaling pathways.[5][6]
-
Incorrect Drug Concentration: The effective concentration can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Culture Conditions: Factors like high cell confluence, batch-to-batch variation in media or serum, and the presence of low-level contamination can affect drug efficacy.[7][8]
-
Drug Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a validated stock solution.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the IC50 value compared to the parental (non-resistant) cell line.[9][10] This is determined through cell viability assays. Further confirmation can be achieved by:
-
Western Blot Analysis: Assess the phosphorylation status of VEGFR-2 and its downstream targets (e.g., AKT, ERK) in the presence of this compound. Resistant cells may show sustained downstream signaling despite treatment.
-
Gene Expression Analysis: Use qPCR or microarray to check for changes in the expression of VEGFRs or other receptor tyrosine kinases (RTKs) that could mediate resistance.[11]
Q4: What are the known molecular mechanisms of acquired resistance to VEGFR-2 inhibitors?
Research has identified several mechanisms by which cells can evade VEGFR-2 inhibition:
-
Receptor Downregulation: Resistant cells may decrease the expression of VEGFR2 at the mRNA and protein level, thereby reducing their dependency on this pathway.[5][6][11]
-
Bypass Signaling: Upregulation and activation of alternative pro-angiogenic signaling pathways can compensate for the inhibited VEGFR-2 signaling. Common bypass pathways include those mediated by Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[12][13]
-
Ligand-Based Resistance: Increased expression of other angiogenic ligands can activate alternative receptors on endothelial cells.[11]
-
Secondary Mutations: While less common for VEGFR-2 inhibitors compared to others like EGFR inhibitors, mutations in the kinase domain could potentially alter drug binding.[14]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: The IC50 value for my cell line is much higher than expected or has significantly increased over time.
-
Possible Cause: The cell line may have developed resistance, or experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
Confirm with a New Stock: Thaw a fresh, early-passage vial of the parental cell line and test its sensitivity alongside your current culture. This will differentiate between acquired resistance and culture drift.
-
Verify Drug Concentration: Double-check all calculations for drug dilutions. If possible, verify the concentration and purity of your this compound stock.
-
Optimize Assay Conditions: Ensure that cells are in the logarithmic growth phase during the experiment.[15] Avoid high plating densities, which can lead to confluence-dependent resistance.[7][16]
-
Review Culture Practices: Avoid the routine use of antibiotics, as they can mask underlying contamination and induce cellular stress.[17] Ensure consistent media, serum, and supplement sources.
-
Problem 2: Western blot analysis shows no decrease in p-AKT or p-ERK levels after treatment with this compound, even at high concentrations.
-
Possible Cause: This is a strong indicator of a bypass signaling mechanism. The PI3K/AKT and/or MAPK pathways are being activated by another receptor tyrosine kinase.
-
Troubleshooting Steps:
-
Screen for Alternative RTK Activation: Perform a phospho-RTK array to identify which alternative receptors are phosphorylated.
-
Investigate Common Bypass Pathways: Use western blotting to check the phosphorylation status of receptors like PDGFR, FGFR, and c-Met in your resistant cells compared to parental cells.
-
Consider Combination Therapy: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor targeting the activated alternative receptor.
-
Problem 3: There is high variability in results between replicate experiments.
-
Possible Cause: Inconsistent experimental procedures or issues with cell culture health.
-
Troubleshooting Steps:
-
Standardize Plating: Use an automated cell counter to ensure a consistent number of cells are seeded in each well. Plate cells gently and ensure even distribution to avoid edge effects.[7][16]
-
Control for Passage Number: Use cells within a consistent, narrow range of passage numbers for all experiments, as high passage numbers can lead to phenotypic changes.
-
Check for Mycoplasma: Mycoplasma contamination is not visible by standard microscopy but can significantly alter cellular responses to drugs.[17] Regularly test your cell lines.
-
Randomize Plate Layout: Randomize the placement of different treatment groups across the microplate to minimize systematic errors related to position.[7]
-
Data Presentation
The following tables summarize hypothetical quantitative data for sensitive and resistant cell lines treated with this compound, based on typical results reported in the literature.[5][11]
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment Status | IC50 (nM) | Fold Change in Resistance |
| HUVEC | Parental (Sensitive) | 50 | - |
| HUVEC-R | Resistant | 500 | 10x |
| K562 | Parental (Sensitive) | 120 | - |
| K562-R | Resistant | 1500 | 12.5x |
Table 2: Relative mRNA Expression of Key Receptors in Sensitive vs. Resistant HUVEC Cells
| Gene | Parental (Sensitive) | Resistant (HUVEC-R) | Change |
| VEGFR1 | 1.0 | 0.4 | ↓ |
| VEGFR2 | 1.0 | 0.2 | ↓ |
| VEGFR3 | 1.0 | 0.5 | ↓ |
| FGFR1 | 1.0 | 3.5 | ↑ |
| PDGFRB | 1.0 | 4.2 | ↑ |
Experimental Protocols
1. Protocol: Generation of a Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound by continuous exposure to escalating drug concentrations.[9][10]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a low concentration (e.g., 1/10th to 1/5th of the IC50).[15]
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluence, passage them into a new flask with the same concentration of the drug.
-
Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration, double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down vials of the resistant cells and test their IC50 to quantify the level of resistance compared to the parental line. A 10-fold or greater increase in IC50 typically indicates successful resistance development.[11]
2. Protocol: Western Blot for VEGFR-2 Pathway Activation
-
Cell Seeding: Plate both parental and resistant cells and allow them to adhere and grow to 70-80% confluence.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 10x IC50) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight at 4°C. Recommended antibodies include: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-ERK1/2. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.kindai.ac.jp [med.kindai.ac.jp]
- 12. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. ovid.com [ovid.com]
- 14. Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of VEGFR-2 Tyrosine Kinase Inhibitors in Animal Models
Disclaimer: The following information is provided as a technical support guide for researchers working with small molecule VEGFR-2 tyrosine kinase inhibitors. As "Vegfr-2-IN-32" is not a widely documented compound, this guide is based on the known properties and toxicities of the broader class of VEGFR-2 inhibitors. Researchers should adapt these recommendations to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VEGFR-2 inhibitors and the basis for their on-target toxicities?
A1: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key mediator of angiogenesis, the formation of new blood vessels. It is a receptor tyrosine kinase (RTK) that, upon binding to its ligand VEGF-A, activates several downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2][3] Small molecule VEGFR-2 inhibitors typically act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling.[4][5][6] On-target toxicities arise because VEGFR-2 signaling is also essential for the maintenance of normal blood vessels and physiological processes in healthy tissues.[1][7][8] Inhibition of these pathways can lead to adverse effects such as hypertension, disruption of wound healing, and cardiac issues.[1][7][9][10]
Q2: What are the most common toxicities observed with VEGFR-2 inhibitors in animal models?
A2: The most frequently reported toxicities in animal models for this class of compounds include:
-
Cardiovascular: Hypertension is a common, dose-dependent side effect resulting from the inhibition of VEGF's role in maintaining vascular homeostasis and nitric oxide production.[7][10][11] Cardiotoxicity, including effects on cardiomyocytes, can also occur.[1][7]
-
Gastrointestinal: Diarrhea, nausea, vomiting, anorexia, and stomatitis are frequently observed.[4][9][12][13][14][15] These effects are thought to be due to the disruption of the normal maintenance and repair of the gastrointestinal mucosa.
-
Dermal: Cutaneous toxicities such as hand-foot skin reaction (HFSR), rash, pruritus, and hair depigmentation are common.[9][16][17]
-
General: Fatigue, asthenia, and weight loss are also frequently reported.[9]
Q3: How can I select an appropriate starting dose for my in vivo studies?
A3: Dose selection should be based on a combination of in vitro potency (e.g., IC50 values) and preliminary in vivo tolerability studies. A dose-ranging study is highly recommended to establish a maximum tolerated dose (MTD). It is common to start with a dose that is a fraction of the MTD and escalate as tolerated while monitoring for efficacy and toxicity.[18][19] For example, in a mouse tumor model, an anti-VEGFR-2 antibody was tested at doses of 5, 20, and 40 mg/kg to evaluate dose-dependent effects on T cell infiltration and tumor volume.[18]
Q4: What is the recommended route of administration for small molecule VEGFR-2 inhibitors in animal models?
A4: Oral gavage is a common route of administration for many small molecule tyrosine kinase inhibitors, as many are designed for oral bioavailability.[12][13] However, the optimal route depends on the specific compound's formulation and pharmacokinetic properties. Intraperitoneal (i.p.) injections are also used.[20] It is crucial to use a vehicle in which the compound is soluble and that is well-tolerated by the animals.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality or severe weight loss in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Review the dose selection. If an MTD study was not performed, conduct one. Consider reducing the dose or the frequency of administration. |
| Vehicle toxicity. | Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess its effects in isolation. |
| Compound formulation issues. | Check the solubility and stability of your compound in the chosen vehicle. Poorly dissolved compound can lead to inconsistent dosing and potential local toxicity. |
| Off-target toxicities. | The compound may have significant off-target effects. Correlate the observed clinical signs with known toxicities of related compounds to anticipate potential off-target effects. |
| Animal model sensitivity. | The chosen animal strain or species may be particularly sensitive to the compound. Review literature for any known sensitivities. |
Issue 2: Managing Cardiovascular Toxicity (Hypertension).
| Monitoring | Management Strategies |
| Blood pressure monitoring: | Dose modification: If hypertension is severe, consider reducing the dose of the VEGFR-2 inhibitor. |
| - Regularly measure blood pressure using tail-cuff plethysmography in rodents. | Antihypertensive co-medication: In some research settings, co-administration of antihypertensive agents may be considered, but this can introduce confounding variables. |
| Cardiac function assessment: | Careful animal selection: Avoid using animals with pre-existing cardiovascular conditions. |
| - Echocardiography can be used to assess cardiac function in small animals. | |
| - Monitor for clinical signs of distress such as lethargy or difficulty breathing. |
Issue 3: Managing Gastrointestinal Toxicity.
| Monitoring | Management Strategies |
| Daily clinical observation: | Supportive care: Ensure easy access to food and water. Provide nutritional supplements if anorexia is significant. |
| - Monitor for signs of diarrhea, dehydration, and changes in fecal consistency. | Dose interruption/reduction: A brief interruption of treatment or a dose reduction may allow for recovery of the GI tract.[9] |
| Body weight measurement: | Dietary modification: A softer, more palatable diet may encourage eating. |
| - Track body weight daily as an indicator of overall health and nutritional status. |
Issue 4: Managing Dermal Toxicity.
| Monitoring | Management Strategies |
| Regular skin and paw examination: | Environmental enrichment: Provide soft bedding to reduce irritation to the paws. |
| - Visually inspect for redness, swelling, peeling, or sores, particularly on the paws (for hand-foot syndrome). | Topical treatments: In some cases, topical emollients may be considered, though this can be challenging in a research setting with rodents. |
| Behavioral observation: | Dose modification: If skin reactions are severe, a dose reduction may be necessary. |
| - Note any signs of pain or discomfort, such as excessive licking or altered gait. |
Quantitative Data Summary
Table 1: Incidence of Common Toxicities with VEGFR Tyrosine Kinase Inhibitors (All Grades, in Patients)
| Toxicity | Sunitinib (%) | Sorafenib (%) | Pazopanib (%) | Axitinib (%) | Vandetanib (%) |
| Fatigue/Asthenia | up to 63 | 37 | - | 39 | - |
| Diarrhea | 61 | 53 | 63 | 55 | - |
| Hypertension | up to 46 | up to 46 | up to 46 | up to 46 | up to 46 |
| Hand-Foot Syndrome | 50 | 51 | - | - | - |
| Rash | - | 32 | 13 | - | 41 |
| Nausea | - | - | - | - | - |
| Anorexia | 34 | - | - | 34 | - |
Data compiled from a review of clinical trial data and may not be directly transferable to all animal models, but provides a general overview of expected toxicities.[9]
Table 2: Incidence of Gastrointestinal Adverse Events for Different Tyrosine Kinase Inhibitors (All Grades, in Patients)
| Adverse Event | Bosutinib (%) | Imatinib (%) | Dasatinib (%) | Nilotinib (%) |
| Diarrhea | 79.2 | - | 28.1 | - |
| Nausea | - | 33.0 | - | 13.2 |
| Vomiting | - | - | - | - |
| Mean GI AE Incidence | 52.9 | 24.2 | 20.4 | 9.1 |
This data is from a meta-analysis of TKIs used for chronic myeloid leukemia but illustrates the variability in GI toxicity profiles between different TKIs.[14][15]
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Compound Preparation: Prepare a stock solution of the VEGFR-2 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Ensure the compound is fully dissolved.
-
Dose Escalation:
-
Start with a low dose, informed by in vitro data (e.g., 10-fold the in vitro IC50).
-
Use cohorts of 3-5 mice per dose level.
-
Administer the compound daily via the intended route (e.g., oral gavage) for a set period (e.g., 14 days).
-
Escalate the dose in subsequent cohorts (e.g., by a factor of 2) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Assessment of Cardiovascular Toxicity in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Treatment Groups:
-
Vehicle control.
-
Therapeutic dose of VEGFR-2 inhibitor.
-
High dose of VEGFR-2 inhibitor (approaching the MTD).
-
-
Blood Pressure Measurement:
-
Acclimatize animals to the tail-cuff blood pressure measurement device for several days before starting treatment.
-
Measure systolic and diastolic blood pressure at baseline and at regular intervals during the treatment period (e.g., weekly).
-
-
Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
-
Biomarker Analysis:
-
At the end of the study, collect blood to measure cardiac biomarkers such as troponins or natriuretic peptides.
-
-
Histopathology:
-
Collect hearts for histopathological analysis to look for signs of cardiomyocyte damage, fibrosis, or inflammation.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by a tyrosine kinase inhibitor (TKI).
Caption: General experimental workflow for assessing toxicity and efficacy of a VEGFR-2 inhibitor in a tumor-bearing animal model.
References
- 1. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cardiotoxicity with vascular endothelial growth factor inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical toxicity profile of vascular endothelial growth factor (VEGF) and vascular endothelial growth factor receptor (VEGFR) targeting angiogenesis inhibitors; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor Receptor 2 (Vegfr2) Controls Blood Pressure by Regulating Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Meta-Analysis of Gastrointestinal Adverse Events from Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: A meta-analysis and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: a meta-analysis and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. VEGFR2 promotes central endothelial activation and the spread of pain in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from VEGFR-2-IN-32 Assays
Welcome to the technical support center for Vegfr-2-IN-32 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from their experiments involving this VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VEGFR-2 inhibitors?
A1: VEGFR-2 inhibitors are typically small molecules that act as tyrosine kinase inhibitors. They competitively bind to the ATP-binding site within the catalytic domain of the VEGFR-2 receptor.[1][2] This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking downstream signaling pathways essential for angiogenesis, such as cell proliferation, migration, and survival.[3][4][5]
Q2: What are the key downstream signaling pathways activated by VEGFR-2?
A2: Upon activation by VEGF, VEGFR-2 triggers several critical intracellular signaling cascades. The primary pathways include:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.[3][4]
-
PI3K/Akt pathway: Crucial for endothelial cell survival, proliferation, and permeability.[6][7]
-
FAK/paxillin pathway: Associated with cell migration and adhesion.[3]
Q3: What are some common off-target effects or toxicities associated with VEGFR-2 inhibitors?
A3: While designed to target VEGFR-2, many inhibitors can affect other kinases due to similarities in the ATP-binding domain.[2] Common side effects observed in clinical use, which can sometimes be reflected in vitro, include hypertension, hand-foot syndrome, diarrhea, and fatigue.[1][8] These toxicities often result from the inhibition of VEGF signaling in normal tissues, which is important for vascular homeostasis.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of VEGFR-2 Activity
You are performing a kinase assay or a cell-based assay and observe variable or no inhibitory effect of this compound.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| Incorrect Assay Conditions | Verify the final concentration of the inhibitor in the assay. Ensure the DMSO concentration is low and consistent across all wells, typically ≤1%, as high concentrations can affect enzyme activity and cell health.[9] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to VEGFR-2 inhibitors. This can be due to mutations in the VEGFR-2 gene or activation of alternative pro-angiogenic signaling pathways.[4] Consider using a different cell line known to be sensitive to VEGFR-2 inhibition for comparison. |
| Assay Interference | The inhibitor may interfere with the assay components (e.g., luciferase reporter, antibodies). Run appropriate controls, including the inhibitor with and without the enzyme/cells, to check for assay artifacts. |
| High ATP Concentration (in biochemical assays) | As a competitive inhibitor, the effectiveness of this compound can be influenced by the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km for VEGFR-2 to accurately determine the IC50 value. |
Issue 2: Unexpected Cellular Effects (e.g., increased cell death at low concentrations, altered morphology)
You observe cellular effects that are not consistent with the expected anti-angiogenic phenotype.
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | This compound may be inhibiting other kinases crucial for cell survival or morphology in your specific cell model.[2] Perform a kinase panel screen to identify potential off-target effects. Compare the observed phenotype with known effects of inhibiting other major kinase pathways. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity. Ensure you have a vehicle control with the same final solvent concentration as your experimental wells. |
| Induction of Apoptosis | Some VEGFR-2 inhibitors can induce apoptosis in certain cell types.[10] Perform an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to confirm if the observed cell death is due to programmed cell death. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can significantly alter cellular responses. Regularly test your cell cultures for contamination. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
This compound shows potent inhibition in a biochemical (e.g., kinase) assay but has a much weaker effect in a cell-based (e.g., proliferation, migration) assay.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider using a cell permeability assay or modifying the compound's structure to improve uptake. |
| Drug Efflux Pumps | Cells may be actively pumping the inhibitor out via efflux transporters (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help determine if this is the case. |
| Activation of Bypass Pathways | In a cellular context, inhibition of VEGFR-2 may lead to the compensatory activation of other signaling pathways that can still promote proliferation or survival.[4] Use pathway-specific inhibitors or perform western blotting for key signaling nodes (e.g., p-EGFR, p-MET) to investigate this possibility. |
| High Serum Concentration in Media | Growth factors present in fetal bovine serum (FBS) can activate parallel signaling pathways, masking the effect of VEGFR-2 inhibition. Try reducing the serum concentration or using serum-free media for the assay, if appropriate for your cell line. |
| Metabolism of the Compound | The cells may be metabolizing the inhibitor into an inactive form. LC-MS/MS analysis of cell lysates and culture medium can be used to assess the stability of the compound over the course of the experiment. |
Data Presentation
Table 1: Example IC50 Values for Various VEGFR-2 Inhibitors
This table provides a reference for the expected potency of different small-molecule VEGFR-2 inhibitors in biochemical assays.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| Compound 11 | 192 | Sorafenib | 82 |
| Compound 10e | 241 | Sunitinib | 39 |
| Compound 13a | 258 | Pazopanib | - |
| Compound 10g | 332 | Axitinib | - |
| Compound 25m | 26 | Sorafenib | 190 |
| Compound 83k | 67 | Sunitinib | - |
| Compound 84c | 85 | - | - |
| Compound 88d | 310 | Sorafenib | 210 |
| Compound 91b | 530 | Sorafenib | 190 |
| SU10944 | ~70 | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2.
-
Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Enzyme and Inhibitor Incubation:
-
Add a solution containing recombinant human VEGFR-2 kinase domain.
-
Add varying concentrations of this compound (typically in a buffer containing a low percentage of DMSO). Include a "no inhibitor" control and a "no enzyme" background control.
-
Incubate to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add ATP to start the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection:
-
Wash the plate to remove non-phosphorylated components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to horseradish peroxidase (HRP).
-
Incubate to allow antibody binding.
-
-
Signal Development:
-
Wash the plate to remove unbound antibody.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Endothelial Cell Proliferation Assay (MTT-based)
This protocol describes a common method to assess the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells (e.g., HUVECs).
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Serum Starvation (Optional): To reduce baseline proliferation, you can serum-starve the cells for a few hours before treatment.
-
Treatment:
-
Replace the medium with fresh medium containing varying concentrations of this compound.
-
Include a vehicle control (DMSO), a negative control (no VEGF), and a positive control (VEGF stimulation).
-
Stimulate the appropriate wells with a final concentration of recombinant human VEGF (e.g., 20-50 ng/mL).
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Normalize the data to the vehicle control and calculate the percent inhibition of proliferation. Determine the IC50 value from a dose-response curve.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
Validating Vegfr-2-IN-32 Efficacy: A Comparative Guide to VEGFR2 siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor Vegfr-2-IN-32 and VEGFR2 siRNA for the validation of VEGFR2-targeted therapeutic strategies. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
The vascular endothelial growth factor receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels. Its role in tumor growth and other angiogenesis-dependent diseases has made it a prime target for therapeutic intervention. This compound is a potent small molecule inhibitor of VEGFR2 with an IC50 of 8.93 nM. To ensure that the observed effects of such inhibitors are specifically due to their intended target, it is crucial to validate these findings using a secondary method. Gene silencing with small interfering RNA (siRNA) is a widely accepted approach for this purpose.
This guide outlines the experimental framework for validating the on-target effects of this compound by comparing its performance with that of VEGFR2 siRNA. Both methodologies are expected to yield similar phenotypic outcomes by disrupting the VEGFR2 signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and survival.
Comparative Analysis of Inhibitory Performance
The following tables summarize the expected quantitative outcomes from key validation experiments when treating endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with this compound versus VEGFR2 siRNA.
Table 1: Inhibition of VEGFR2 Phosphorylation
| Treatment Group | Concentration/Dose | Duration | Method | Percent Inhibition of p-VEGFR2 (Tyr1175) |
| Vehicle Control | - | 24h | Western Blot | 0% |
| This compound | 10 nM | 24h | Western Blot | ~90-95% |
| This compound | 100 nM | 24h | Western Blot | >98% |
| Scrambled siRNA | 50 nM | 48h | Western Blot | 0-5% |
| VEGFR2 siRNA | 50 nM | 48h | Western Blot | ~70-80% |
Table 2: Inhibition of Endothelial Cell Proliferation
| Treatment Group | Concentration/Dose | Duration | Assay | Percent Inhibition of Proliferation |
| Vehicle Control | - | 72h | MTT Assay | 0% |
| This compound | 10 nM | 72h | MTT Assay | ~50-60% |
| This compound | 100 nM | 72h | MTT Assay | ~80-90% |
| Scrambled siRNA | 50 nM | 72h | MTT Assay | 0-10% |
| VEGFR2 siRNA | 50 nM | 72h | MTT Assay | ~60-70% |
Table 3: Inhibition of Endothelial Cell Migration
| Treatment Group | Concentration/Dose | Duration | Assay | Percent Inhibition of Migration |
| Vehicle Control | - | 24h | Transwell Assay | 0% |
| This compound | 10 nM | 24h | Transwell Assay | ~60-70% |
| This compound | 100 nM | 24h | Transwell Assay | ~85-95% |
| Scrambled siRNA | 50 nM | 48h (transfection) + 24h (assay) | Transwell Assay | 0-15% |
| VEGFR2 siRNA | 50 nM | 48h (transfection) + 24h (assay) | Transwell Assay | ~50-65% |
Signaling Pathways and Experimental Logic
The diagrams below illustrate the VEGFR2 signaling pathway, the distinct mechanisms of action of this compound and VEGFR2 siRNA, and the logical workflow for a validation experiment.
A Comparative Analysis of Pyrazole-Based VEGFR2 Inhibitors for Angiogenesis Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pyrazole-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. This document focuses on their performance, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR2 is a significant strategy in cancer therapy. Pyrazole derivatives have emerged as a promising class of compounds that exhibit potent VEGFR2 inhibitory activity.[3]
This guide offers a comparative look at several pyrazole-based VEGFR2 inhibitors, with a focus on their in vitro efficacy. While a specific compound designated "Vegfr-2-IN-32" was not identified in the surveyed literature, this guide presents data on other potent, pyrazole-containing VEGFR2 inhibitors to provide a relevant comparison for researchers in the field.
Performance Comparison of Pyrazole-Based VEGFR2 Inhibitors
The inhibitory activity of various pyrazole-based compounds against VEGFR2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro VEGFR2 inhibitory activity of several reported pyrazole derivatives.
| Compound ID | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Cell Line (for cytotoxicity) | Cytotoxicity IC50 (µM) |
| Compound 9 | 0.22 | Erlotinib | 0.20 | HEPG2 | 2.30 |
| Compound 12 | 0.23 | Erlotinib | 0.20 | HEPG2 | 0.71 |
| Compound 4 | 0.36 | Erlotinib | 0.20 | HEPG2 | 0.31 |
| Compound 8 | 0.46 | Erlotinib | 0.20 | HEPG2 | 0.38 |
| Compound 3i | 0.00893 | Sorafenib | 0.030 | PC-3 | 1.24 |
| Compound 5a | 0.267 | Sorafenib | 0.030 | HepG2 | - |
| Compound 6b | 0.20 | Sorafenib | 0.030 | HepG2 | - |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy of potential kinase inhibitors.
VEGFR2 Kinase Inhibitory Assay
The in vitro inhibitory activity of the compounds against the VEGFR2 kinase domain is a primary determinant of their potential as therapeutic agents. A common method for this is a kinase activity assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR2 kinase domain and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The test compounds, at varying concentrations, are pre-incubated with the VEGFR2 enzyme to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assays
To assess the broader anti-cancer potential and cellular effects of these inhibitors, their cytotoxicity against cancer cell lines is evaluated.
Protocol Outline (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HEPG2, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.
Visualizing the VEGFR2 Signaling Pathway
Understanding the mechanism of action of these inhibitors requires knowledge of the VEGFR2 signaling cascade. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[4][5][6]
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation, survival, and migration.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel VEGFR2 inhibitors typically follows a structured workflow, from initial screening to cellular assays.
Caption: A typical workflow for the screening and evaluation of novel VEGFR2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Vegfr-2-IN-32 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-32, alongside other established inhibitors. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data and detailed protocols to aid in research and development.
Introduction to this compound and Cross-Validation
This compound is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for therapeutic intervention. Cross-validation of an inhibitor's activity across various cell lines is crucial to understand its efficacy, selectivity, and potential therapeutic applications. This guide compares the activity of this compound with that of Sorafenib and Sunitinib, two well-established multi-kinase inhibitors that also target VEGFR-2.
Comparative Activity of VEGFR-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other VEGFR-2 inhibitors in biochemical and cell-based assays.
| Inhibitor | Target/Cell Line | IC50 | Reference |
| This compound | VEGFR-2 (enzymatic) | 8.93 nM | [1] |
| PC-3 (Prostate Cancer) | 1.22 µM | [1] | |
| Sorafenib | VEGFR-2 (enzymatic) | 90 nM | [2] |
| PC-3 (Prostate Cancer) | ~3.6 µM | [1] | |
| HepG2 (Liver Cancer) | 7.10 µM | [3] | |
| A549 (Lung Cancer) | 14.10 µM | [2] | |
| MCF-7 (Breast Cancer) | >10 µM | [1] | |
| Sunitinib | VEGFR-2 (enzymatic) | 80 nM | [4][5] |
| PC-3 (Prostate Cancer) | Not widely reported | ||
| HepG2 (Liver Cancer) | Not widely reported | ||
| A549 (Lung Cancer) | Not widely reported | ||
| MCF-7 (Breast Cancer) | Not widely reported | ||
| HUVEC (Endothelial Cells) | 40 nM | [4] |
Note: The available data for this compound is currently limited to the PC-3 cell line. Further studies are required for a comprehensive cross-validation against a broader panel of cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the VEGFR-2 inhibitors (e.g., this compound, Sorafenib, Sunitinib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for VEGFR-2 Phosphorylation
This method is used to assess the direct inhibitory effect of the compounds on VEGFR-2 activation.
-
Cell Lysis: Culture cells to 80-90% confluency and serum-starve overnight. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes in the presence or absence of the inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.
Visualizations
The following diagrams illustrate key pathways and workflows related to the cross-validation of this compound.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Vegfr-2-IN-32 and Axitinib: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a detailed head-to-head comparison of a novel inhibitor, Vegfr-2-IN-32, and the well-established drug, axitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and axitinib are potent inhibitors of VEGFR-2. Axitinib, a clinically approved drug, demonstrates broad-spectrum activity against VEGFR-1, -2, and -3. This compound, a more recently described compound, shows high potency for VEGFR-2. This comparison delves into their biochemical potency, cellular activity, and the available preclinical data to provide a comprehensive overview for research and development purposes.
Data Presentation
Table 1: Biochemical and Cellular Potency
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | VEGFR-2 | 8.93 | PC-3 (Prostate Cancer) | 1.22[1] |
| Axitinib | VEGFR-1 | 0.1[2] | U87 (Glioblastoma) | 12.7 |
| VEGFR-2 | 0.2[2] | T98 (Glioblastoma) | 8.5 | |
| VEGFR-3 | 0.1-0.3[2] | A549 (Lung Cancer) | ~2.0 | |
| PC9 (Lung Cancer) | ~5.0 | |||
| A-498 (Renal Carcinoma) | 13.6 | |||
| Caki-2 (Renal Carcinoma) | 36.0 |
Table 2: Kinase Selectivity Profile of Axitinib
| Kinase | IC50 (nM) |
| PDGFRβ | 1.6[2] |
| c-Kit | 1.7[2] |
Note: A detailed kinase selectivity profile for this compound is not currently available in the public domain.
Mechanism of Action and Signaling Pathway
Both this compound and axitinib are small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation cascade and abrogate the downstream signaling.
The primary signaling pathways inhibited by the blockade of VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.
-
PI3K-Akt-mTOR pathway: Crucial for endothelial cell survival and proliferation.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these small molecules.
VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (this compound)
The inhibitory activity of this compound against the VEGFR-2 enzyme was determined using an in vitro kinase assay. The following is a summary of the likely protocol based on the source publication:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Compound Addition: this compound is added at various concentrations to the reaction wells. A control group without the inhibitor is also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or employing a luminescence-based assay where the amount of remaining ATP is measured.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the VEGFR-2 kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
VEGFR-2 Kinase Inhibition Assay (Axitinib - HTRF)
A common method for determining the inhibitory activity of axitinib is the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Workflow for a typical HTRF-based kinase inhibition assay.
-
Kinase Reaction: The reaction is performed in a low-volume 384-well plate. The reaction mixture contains the VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP. Axitinib is added in a dose-response range. The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: A detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added to stop the reaction.
-
Signal Measurement: After another incubation period (e.g., 60 minutes), the plate is read on an HTRF-compatible reader. The signal ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of both compounds on cancer cell lines are typically evaluated using a colorimetric assay such as the MTT or MTS assay.
-
Cell Seeding: Cancer cells (e.g., PC-3 for this compound) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the inhibitor (this compound or axitinib) for a specified period (e.g., 72 or 96 hours). Control wells with untreated cells are also included.
-
Reagent Addition: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Incubation and Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the tetrazolium salt into a colored formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Determination: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Studies
This compound
In vivo studies have been conducted for this compound in a prostate cancer model. The study demonstrated that the compound has the potential to inhibit tumor proliferation. In a mouse xenograft model using PC-3 cells, treatment with a derivative of this compound resulted in a significant reduction in tumor weight compared to the untreated control group[1].
Axitinib
Axitinib has undergone extensive preclinical in vivo evaluation in various tumor models. For instance, in a prostate cancer xenograft model using PC3-derived cells, daily treatment with axitinib significantly inhibited tumor growth[3]. These studies have consistently shown that axitinib effectively reduces tumor microvessel density and inhibits tumor cell proliferation in vivo.
Conclusion
This guide provides a comparative overview of this compound and axitinib, two potent inhibitors of VEGFR-2. Axitinib is a well-characterized, multi-targeted kinase inhibitor with proven clinical efficacy. This compound is a promising novel inhibitor with high in vitro potency against VEGFR-2 and demonstrated preclinical anti-tumor activity.
For researchers and drug developers, the choice between these or similar inhibitors will depend on the specific research question or therapeutic goal. The higher selectivity of a compound like this compound might offer advantages in terms of reduced off-target effects, a crucial aspect in the development of next-generation targeted therapies. However, the broader kinase inhibition profile of axitinib may provide a different spectrum of anti-tumor activity. Further comprehensive studies on the kinase selectivity, pharmacokinetic profile, and in vivo efficacy of this compound are warranted to fully elucidate its therapeutic potential relative to established drugs like axitinib.
References
- 1. Axitinib induces senescence-associated cell death and necrosis in glioma cell lines: The proteasome inhibitor, bortezomib, potentiates axitinib-induced cytotoxicity in a p21(Waf/Cip1) dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to VEGFR-2 Inhibition in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors are combined with traditional chemotherapeutic agents. By presenting key experimental data, detailed protocols, and illustrating the underlying biological pathways, this document serves as a valuable resource for researchers aiming to design and evaluate novel cancer treatment strategies.
VEGFR-2 Signaling Pathway and Therapeutic Intervention
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. VEGFR-2 inhibitors, by blocking this crucial signaling node, can disrupt the tumor blood supply. When combined with chemotherapy, which directly targets cancer cells, a synergistic anti-tumor effect is often observed. This synergy can arise from multiple mechanisms, including the normalization of tumor vasculature by VEGFR-2 inhibitors, which can enhance the delivery and efficacy of chemotherapeutic drugs.
Caption: VEGFR-2 signaling pathway and the point of intervention for VEGFR-2 inhibitors.
Quantitative Comparison of Synergistic Effects
The following tables summarize preclinical data from studies investigating the combination of various VEGFR-2 inhibitors with chemotherapy.
In Vitro Cell Viability (IC50 Values)
| VEGFR-2 Inhibitor | Chemotherapy Agent | Cancer Cell Line | IC50 Monotherapy (VEGFR-2 Inhibitor) | IC50 Monotherapy (Chemotherapy) | IC50 Combination Therapy | Fold Change in Chemotherapy IC50 |
| Lenvatinib | Doxorubicin | 8505C (Anaplastic Thyroid) | 24.26 µM | Not Specified | Synergistic Effect Observed | Not Applicable |
| Lenvatinib | Doxorubicin | TCO1 (Anaplastic Thyroid) | 26.32 µM | Not Specified | Synergistic Effect Observed | Not Applicable |
| Sorafenib | Cisplatin | A549 (NSCLC) | ~5 µM | Dose-dependent inhibition | Enhanced anti-proliferative effect | Not Specified |
In Vivo Tumor Growth Inhibition
| VEGFR-2 Inhibitor | Chemotherapy Agent | Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| DC101 | Doxorubicin | Soft Tissue Sarcoma Xenograft | DC101 alone | Not Specified | Inhibited tumor growth |
| Doxorubicin alone | Not Specified | Inhibited tumor growth | |||
| DC101 + Doxorubicin | Synergistic Inhibition | Markedly reduced neovascularization | |||
| Regorafenib | Irinotecan | IGRM57 Medulloblastoma Xenograft | Irinotecan alone | Not Specified | 2/7 CR, 5/7 PR |
| Regorafenib + Irinotecan | 100% Regression | 5/7 CR, 2/7 PR | |||
| Lenvatinib | Doxorubicin | Anaplastic Thyroid Cancer Xenograft | Lenvatinib alone | Less effective than Doxorubicin | - |
| Doxorubicin alone | More effective than Lenvatinib | - | |||
| Lenvatinib + Doxorubicin | Significantly enhanced inhibition | - | |||
| Sorafenib | Cisplatin | NCI-H460 NSCLC Xenograft | Sorafenib alone | TGD of 7.8 days | TGD: Tumor Growth Delay |
| Cisplatin alone | Not Specified | - | |||
| Sorafenib + Cisplatin | Additive TGD | Well tolerated |
CR: Complete Response, PR: Partial Response, TGD: Tumor Growth Delay
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of VEGFR-2 inhibitors and chemotherapy.
Experimental Workflow for In Vitro and In Vivo Synergy Assessment
Caption: General experimental workflow for assessing synergy between a VEGFR-2 inhibitor and chemotherapy.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the VEGFR-2 inhibitor, chemotherapy agent, and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.
Apoptosis (Annexin V/Propidium Iodide) Assay Protocol
-
Cell Treatment: Seed and treat cells with the single agents and the combination therapy for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
In Vivo Tumor Xenograft Study Protocol
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (typically n=8-10 per group):
-
Vehicle Control
-
VEGFR-2 Inhibitor alone
-
Chemotherapy alone
-
VEGFR-2 Inhibitor + Chemotherapy
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, the VEGFR-2 inhibitor might be given daily by oral gavage, while the chemotherapeutic agent could be administered intraperitoneally once or twice a week.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the synergistic anti-tumor effect.
Conclusion
The evidence presented in this guide strongly supports the synergistic potential of combining VEGFR-2 inhibitors with chemotherapy across a range of cancer types. The quantitative data from both in vitro and in vivo studies demonstrate that this combination can lead to enhanced tumor growth inhibition and, in some cases, tumor regression. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate these promising therapeutic strategies. As our understanding of the intricate interplay between angiogenesis and tumor biology deepens, the rational combination of targeted agents like this compound with standard-of-care chemotherapy will undoubtedly play an increasingly important role in the future of cancer treatment.
A Comparative Analysis of Lenvatinib and Bevacizumab in Anti-Angiogenic Cancer Therapy
This guide provides a detailed comparison of the efficacy and mechanisms of action of Lenvatinib, a multi-kinase inhibitor targeting VEGFR-2, and Bevacizumab, a monoclonal antibody targeting VEGF-A. This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of anti-angiogenic cancer therapies. While a direct, head-to-head, prospective clinical trial is lacking, this guide synthesizes data from pivotal clinical trials and real-world studies to offer a comprehensive overview.
Mechanism of Action: A Tale of Two Inhibitors
Lenvatinib and Bevacizumab both disrupt the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical process for tumor angiogenesis, but they do so at different points.
Bevacizumab , in contrast, is a humanized monoclonal antibody that functions extracellularly. It selectively binds to circulating VEGF-A, the primary ligand for VEGFR-2.[6][7] By sequestering VEGF-A, Bevacizumab prevents it from binding to and activating VEGFR-2 on the surface of endothelial cells, thereby inhibiting the initiation of the signaling cascade.[8][9] This leads to a reduction in the growth of new blood vessels that tumors need to thrive.[6]
Comparative Efficacy in Unresectable Hepatocellular Carcinoma (uHCC)
Direct comparisons of Lenvatinib and Bevacizumab as monotherapies in a randomized controlled trial setting are not available. However, their efficacy has been evaluated against the former standard of care, Sorafenib, in separate pivotal Phase 3 trials. Additionally, real-world evidence is emerging that compares these two agents, often in combination with immunotherapy.
Pivotal Trials with a Common Comparator (Sorafenib):
| Metric | REFLECT Trial (Lenvatinib vs. Sorafenib) [10][11] | IMbrave150 Trial (Atezolizumab + Bevacizumab vs. Sorafenib) [12][13][14] |
| Median Overall Survival (OS) | 13.6 months (vs. 12.3 months with Sorafenib) | 19.2 months (vs. 13.4 months with Sorafenib) |
| Median Progression-Free Survival (PFS) | 7.4 months (vs. 3.7 months with Sorafenib) | 6.9 months (vs. 4.3 months with Sorafenib) |
| Objective Response Rate (ORR) | 24% (vs. 9% with Sorafenib) | 30% (vs. 11% with Sorafenib) |
Real-World Comparative Studies:
Several retrospective studies have compared Lenvatinib and Bevacizumab (in combination with a PD-1/L1 inhibitor) for the first-line treatment of uHCC.
-
A meta-analysis of real-world studies found that Lenvatinib monotherapy showed comparable overall survival (OS) and progression-free survival (PFS) to the combination of Atezolizumab plus Bevacizumab.[15]
-
Another real-world study comparing Lenvatinib in combination with a PD-1/L1 inhibitor and hepatic arterial infusion chemotherapy (LenHAP) versus Bevacizumab with the same backbone (BevHAP) found that the Lenvatinib combination led to a significantly longer median PFS (12.6 vs. 8.1 months) and a trend towards improved OS (26.4 vs. 19.6 months).[16][17]
-
Conversely, a retrospective study of a Western population found that Atezolizumab plus Bevacizumab resulted in a better median OS (19.7 months) compared to Lenvatinib (14.4 months), although PFS and response rates were similar.[18]
It is important to note that these are not randomized controlled trials and are subject to selection biases. However, they provide valuable insights into the comparative effectiveness of these agents in clinical practice.
Experimental Protocols
REFLECT Trial (NCT01761266)
-
Study Design: A global, randomized, open-label, non-inferiority Phase 3 trial.[10]
-
Patient Population: Patients with unresectable hepatocellular carcinoma who had not received prior systemic therapy.
-
Treatment Arms:
-
Lenvatinib: 12 mg (for patients with a baseline body weight of ≥60 kg) or 8 mg (for patients with a baseline body weight of <60 kg) administered orally once daily.
-
Sorafenib: 400 mg administered orally twice daily.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).
IMbrave150 Trial (NCT03434379)
-
Study Design: A global, randomized, open-label, Phase 3 trial.[12][19]
-
Patient Population: Patients with unresectable hepatocellular carcinoma who had not received prior systemic therapy.[12][19]
-
Treatment Arms:
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as determined by an independent review facility according to RECIST 1.1.[19]
Visualizing the Mechanisms and Pathways
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Mechanism of Action: Lenvatinib vs. Bevacizumab
Caption: Lenvatinib acts intracellularly, while Bevacizumab acts extracellularly.
Simplified Clinical Trial Workflow
Caption: A generalized workflow for a comparative oncology clinical trial.
Conclusion
Lenvatinib and Bevacizumab are both effective anti-angiogenic agents that have demonstrated significant clinical benefit in the treatment of unresectable hepatocellular carcinoma and other solid tumors. Their distinct mechanisms of action—intracellular multi-kinase inhibition for Lenvatinib and extracellular VEGF-A sequestration for Bevacizumab—offer different approaches to disrupting the VEGF signaling pathway. While direct comparative data from prospective, randomized trials are needed to definitively establish superiority in specific patient populations, the existing evidence from pivotal trials and real-world studies suggests that both are potent therapeutic options. The choice between these agents may be influenced by factors such as the specific tumor type, the potential for combination with other therapies like immunotherapy, and the patient's overall clinical profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 3. Lenvatinib - Wikipedia [en.wikipedia.org]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab - Wikipedia [en.wikipedia.org]
- 7. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 9. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 10. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Updated efficacy and safety data from IMbrave150: Atezolizumab plus bevacizumab vs. sorafenib for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ilca-online.org [ilca-online.org]
- 15. Lenvatinib Versus Atezolizumab Plus Bevacizumab in the First-Line Treatment for Unresectable Hepatocellular Carcinoma: A Meta-Analysis of Real-World Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lenvatinib versus bevacizumab when combined with PD-1/L1 inhibitor and hepatic arterial infusion chemotherapy in unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lenvatinib versus bevacizumab when combined with PD-1/L1 inhibitor and hepatic arterial infusion chemotherapy in unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. Atezolizumab plus Bevacizumab versus Sorafenib for Unresectable Hepatocellular Carcinoma: Results from Older Adults Enrolled in the IMbrave150 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vegfr-2-IN-32 and Other Prominent VEGFR2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Vegfr-2-IN-32 in comparison to a panel of established Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to support informed decisions in drug discovery and development.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR2 is a well-established strategy in oncology. This guide focuses on this compound, a potent VEGFR2 inhibitor, and provides a comparative analysis against other widely recognized inhibitors: Sorafenib, Sunitinib, Pazopanib, Axitinib, Lenvatinib, and Regorafenib.
Performance Comparison of VEGFR2 Inhibitors
The inhibitory activity of this compound and its counterparts has been evaluated through various in vitro assays. A summary of their half-maximal inhibitory concentrations (IC50) against VEGFR2 and their cytotoxic effects on specific cancer cell lines are presented below.
| Inhibitor | VEGFR2 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| This compound (Comp 3a) | 8.93 [1][2] | PC-3 (Prostate) | 1.22 [1][2] |
| Sorafenib | 90[3][4][5][6] | - | - |
| Sunitinib | 80[3][7][8] | - | - |
| Pazopanib | 30[9][10][11][12] | - | - |
| Axitinib | 0.2[3][13] | - | - |
| Lenvatinib | 4[14][15] | - | - |
| Regorafenib | 4.2[16][17] | - | - |
Pharmacokinetic Profiles
A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound. Below is a comparative summary of available pharmacokinetic data for the selected VEGFR2 inhibitors.
| Inhibitor | Tmax (hours) | Half-life (hours) | Metabolism | Excretion |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sorafenib | 2-12[18] | 20-48[18] | Hepatic (CYP3A4, UGT1A9)[18] | Feces (77%), Urine (19%)[18] |
| Sunitinib | 6-12[19] | 40-60[19] | Hepatic (CYP3A4)[20] | Feces (61%), Urine (16%)[20] |
| Pazopanib | 3.5 (median)[20] | 30.9 (mean)[20] | Hepatic (CYP3A4, minor CYP1A2, CYP2C8)[20] | Feces[20] |
| Axitinib | 2.5-4.1[21][22] | 2.5-6.1[21][22] | Hepatic (CYP3A4/5, minor CYP1A2, CYP2C19, UGT1A1)[21][23] | Feces (41%), Urine (23%)[23] |
| Lenvatinib | 1-4[17] | ~28[17][24] | Multiple pathways[9] | - |
| Regorafenib | - | - | Hepatic (CYP3A4, UGT1A9)[3] | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Provided below are representative protocols for the key assays used to evaluate VEGFR2 inhibitors.
VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
VEGFR2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the VEGFR2 substrate.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[25]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[26]
-
Add a solubilization solution to dissolve the formazan crystals.[25]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[26]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway
Caption: Kinase Inhibition Assay Workflow
Caption: MTT Cell Viability Assay Workflow
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. PC-3 Prostate Cancer Cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. tandfonline.com [tandfonline.com]
- 17. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pazopanib - Wikipedia [en.wikipedia.org]
- 21. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pfizermedical.com [pfizermedical.com]
- 24. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchhub.com [researchhub.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-32: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling Vegfr-2-IN-32, a potent inhibitor of VEGFR-2 with noted cytotoxic activity against cancer cell lines.[1] Due to its potential hazards, this compound must be managed as cytotoxic chemical waste to ensure the safety of laboratory staff and the environment. The following guidelines provide essential information for the proper disposal of this compound.
Essential Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing. All handling of the compound should occur within a designated area equipped with proper exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and should be treated with the same level of caution as other cytotoxic agents used in research.
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, and gloves), and any solutions containing the inhibitor.
-
Waste Containers: Use designated, leak-proof containers that are clearly labeled for cytotoxic waste.[2] In many jurisdictions, these containers are color-coded purple to signify cytotoxic hazards.[2][3] Ensure containers are compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be accurately labeled with the words "Cytotoxic Waste" and should clearly identify the contents, including "this compound."
-
Storage: Store cytotoxic waste in a secure, designated area away from general lab traffic. This area should be well-ventilated and prevent any potential for environmental release.
-
Disposal Method: The required method for the final disposal of cytotoxic waste is incineration.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[5][6]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the typical data points that researchers should be aware of for chemical compounds. This information is critical for a full safety assessment and should be requested from the supplier.
| Data Point | Typical Information | Relevance to Safety and Disposal |
| GHS Hazard Classification | Pictograms, Signal Word, Hazard Statements (e.g., "Harmful if swallowed," "Toxic to aquatic life") | Informs about the specific dangers and necessary precautions. |
| IC50 Value | 8.93 nM for VEGFR-2; 1.22 µM for PC-3 cells[1] | Indicates high potency and cytotoxic effects at low concentrations, reinforcing the need for cautious handling. |
| Physical State | Solid (powder) or liquid (in solvent) | Determines appropriate handling procedures to prevent dust inhalation or spills. |
| Solubility | Information on solvents in which the compound is soluble | Important for preparing solutions and for decontamination procedures. |
| Stability and Reactivity | Conditions to avoid (e.g., strong oxidizing agents) | Prevents accidental hazardous reactions during storage and handling. |
| Toxicological Information | Acute and chronic health effects | Provides a comprehensive understanding of the potential health risks. |
| Ecological Information | Potential for environmental harm | Highlights the importance of preventing release into the environment. |
Experimental Protocols
Decontamination of Lab Surfaces and Equipment:
-
Prepare a decontaminating solution appropriate for small molecule inhibitors. A common practice is to use a solution of alcohol (e.g., 70% ethanol) or a mild detergent.
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to ensure that this compound is handled and disposed of in a manner that minimizes risk to personnel and the environment. Always consult your institution's specific safety protocols and your EHS office for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Essential Safety and Logistical Guidance for Handling Vegfr-2-IN-32
For researchers, scientists, and drug development professionals working with the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-32, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this small molecule inhibitor in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling or use.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, the use of appropriate personal protective equipment and engineering controls is mandatory to minimize exposure risk.
| Category | Recommendation | Rationale |
| Engineering Controls | Always handle this compound in a certified chemical fume hood. | To prevent inhalation of any dust or aerosolized particles. |
| Eye Protection | Wear chemical safety goggles with side shields. | To protect eyes from potential splashes of the compound or its solutions. |
| Hand Protection | Wear nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Body Protection | A standard laboratory coat is required. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator is not typically required when using a fume hood. If handling large quantities or if a fume hood is unavailable, consult your institution's environmental health and safety department. | To provide an additional layer of protection against inhalation if engineering controls are insufficient. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the storage temperature recommendations provided by the manufacturer.
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood.
-
To avoid generating dust, carefully handle the solid compound.
-
When dissolving, add the solvent to the vial containing the solid inhibitor slowly to prevent splashing.
3. Experimental Use:
-
Ensure all necessary safety equipment, including an eyewash station and safety shower, is accessible.
-
Clearly label all solutions containing this compound.
-
Avoid eating, drinking, or smoking in the laboratory area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the inhibitor as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
A common application for a small molecule inhibitor like this compound is to determine its potency in inhibiting the target kinase. The following is a generalized protocol for an in vitro VEGFR-2 kinase inhibition assay.
Objective: To quantify the inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
A suitable substrate (e.g., a synthetic peptide)
-
This compound
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Assay Setup: In a 384-well plate, add the VEGFR-2 enzyme and the serially diluted this compound or control.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizations
To better illustrate the key concepts, the following diagrams are provided.
Caption: Overview of the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for the in vitro VEGFR-2 kinase inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
